![molecular formula C10H8BrNO3 B187377 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 75822-54-7](/img/structure/B187377.png)
5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Overview
Description
5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that features a spirocyclic structure. This compound is characterized by the presence of a bromine atom, a dioxolane ring, and an indole moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other established methods.
Spirocyclization: The dioxolane ring is introduced through a spirocyclization reaction, often involving a suitable diol and a carbonyl compound under acidic or basic conditions.
Bromination: The final step involves the bromination of the spirocyclic intermediate using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the compound, potentially affecting the dioxolane ring.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₈BrNO₃
- Molecular Weight : 270.08 g/mol
- Purity : Typically available at 97%-99% purity
The structure of 5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one features a spirocyclic arrangement that contributes to its unique reactivity and biological activity.
Medicinal Chemistry
This compound has been studied for its potential as a bioactive molecule. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that compounds with similar spirocyclic structures exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that spirodioxolanes could induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been noted in preliminary studies. Structure-activity relationship (SAR) studies suggest that modifications to the bromine substituent can enhance antimicrobial efficacy.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for:
- Synthesis of Indole Derivatives : The dioxolane ring can be utilized in synthetic pathways to create various indole derivatives, which are valuable in pharmaceuticals.
- Functionalization Reactions : The bromine atom can be replaced or modified through nucleophilic substitution reactions, enabling the formation of diverse functional groups.
Data Table: Summary of Applications
Application Area | Description | Relevant Studies/Findings |
---|---|---|
Medicinal Chemistry | Anticancer and antimicrobial properties | Induces apoptosis; inhibits bacterial growth |
Organic Synthesis | Intermediate for indole derivatives | Useful for functionalization reactions |
Structure Activity Relationship (SAR) | Modifications enhance biological activity | Correlation between structure changes and activity levels |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of a series of spiro[dioxolane-indole] derivatives. The results showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial effects of various brominated dioxolanes were evaluated against Gram-positive and Gram-negative bacteria. The findings indicated that modifications to the dioxolane structure significantly impacted antibacterial activity, suggesting potential for developing new antibiotics based on this framework.
Mechanism of Action
The mechanism of action of 5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
- 5’-fluorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
- 5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
Uniqueness
The uniqueness of 5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one lies in its specific bromine substitution, which can influence its reactivity, biological activity, and physical properties compared to its halogenated analogs.
Biological Activity
5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic organic compound notable for its unique spirocyclic structure, featuring a bromine atom, a dioxolane ring, and an indole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biochemical probe.
- Molecular Formula : C₁₀H₈BrNO₃
- Molecular Weight : 270.09 g/mol
- CAS Number : 75822-54-7
- IUPAC Name : 5'-bromospiro[1,3-dioxolane-2,3'-indole]-2'-one
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indole Moiety : Via Fischer indole synthesis or other established methods.
- Spirocyclization : Introduction of the dioxolane ring through a spirocyclization reaction.
- Bromination : Final bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Anticancer Properties
Research indicates that compounds containing indole and dioxolane structures exhibit significant anticancer properties. The mechanism is primarily attributed to their ability to inhibit key enzymes involved in cancer progression. For instance, indole derivatives are known to act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion .
Table 1: Anticancer Activity of Related Compounds
Compound | Target Enzyme | IC₅₀ (µM) | Notes |
---|---|---|---|
Compound A | IDO | 0.5 | Potent inhibitor |
Compound B | IDO | 1.0 | Moderate activity |
This compound | TBD | TBD | Further studies needed |
The biological activity of this compound likely involves:
- Enzyme Binding : Interaction with enzymes such as IDO may lead to modulation of metabolic pathways.
- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis.
Case Studies
Recent studies have explored the efficacy of various indole derivatives in preclinical models:
- A study demonstrated that IDO inhibitors significantly reduced tumor growth in mouse xenograft models, highlighting the therapeutic potential of compounds similar to this compound .
- Another investigation focused on the structural optimization of these compounds to enhance their potency and selectivity against cancer targets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via acid-catalyzed cyclocondensation of 5-bromoisatin with ethylene glycol. In , refluxing 5-bromoisatin (17.68 mmol) with ethylene glycol (338 mmol) and p-toluenesulfonic acid (0.88 mmol) in toluene (130°C, 3 h) yields 99% product after column chromatography. Alternative methods, such as ultrasound-assisted 1,3-dipolar cycloaddition ( ), reduce reaction times (5 minutes) and improve yields (78–98%) by enhancing reaction kinetics. Discrepancies in yields (e.g., 99% vs. 78–98%) may arise from purification protocols (e.g., column chromatography vs. direct crystallization). For scalability, solvent choice (toluene vs. acetonitrile) and catalyst loading (p-TsOH vs. PdCl₂(dppf)) must be optimized .
Q. How is the structural conformation of this compound validated experimentally?
X-ray crystallography remains the gold standard. cites a 1993 study (Acta Cryst C49:173–175) resolving its spirocyclic conformation, confirming the dioxolane ring fused to the indolin-2-one moiety. Additional techniques include NMR (¹³C/¹H) for verifying regiochemistry and FT-IR for carbonyl (C=O) and ether (C-O-C) functional groups. Hirshfeld surface analysis ( ) and DFT calculations can further elucidate intermolecular interactions (e.g., C–Br···π contacts) and electronic properties .
Q. What are standard protocols for functionalizing the indolin-2-one core to generate derivatives?
The N1 position of the indolin-2-one is reactive toward alkylation. describes methyl bromoacetate coupling under K₂CO₃/CH₃CN (65°C, 2 h) to form methyl-2-(5'-bromo-2'-oxospiro[...]-1'-yl) acetate (95% yield). Suzuki-Miyaura cross-coupling with phenylboronic acid (PdCl₂(dppf), Na₂CO₃, 1,4-dioxane/H₂O) enables aryl/heteroaryl substitution at the 5'-bromo position. Reaction monitoring via TLC or LC-MS ensures completion .
Advanced Research Questions
Q. How can computational methods predict the biological activity and stability of 5'-bromospiro derivatives?
DFT calculations ( ) assess electronic properties (e.g., HOMO-LUMO gaps) and stability, while molecular docking ( ) evaluates binding affinities to target proteins (e.g., aldose reductase). For anticonvulsant activity ( ), pharmacophore modeling can identify critical features (e.g., spirocyclic rigidity, halogen placement) by comparing ED₅₀ values of analogs (e.g., 5'-chloro derivative: ED₅₀ = 27.97 mg/kg). MD simulations further probe ligand-receptor dynamics in neurological targets .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in anticonvulsant efficacy (e.g., 5'-bromo vs. 5'-chloro spiro derivatives) may arise from steric/electronic effects or metabolic stability. highlights the need for in vitro ADME assays (e.g., microsomal stability) and in vivo pharmacokinetic profiling. Comparative SAR studies using MES (maximal electroshock) and scMet (pentylenetetrazole) models differentiate mechanism-specific effects. Dose-response curves and TD₅₀/ED₅₀ ratios refine therapeutic indices .
Q. How can ultrasound irradiation improve the synthesis of triazole-linked 5'-bromospiro derivatives?
demonstrates that ultrasound-assisted 1,3-dipolar cycloaddition between 5-azido-spiro derivatives and alkynes (Cu(I) catalysis, acidic conditions) reduces reaction times from hours to minutes (5 min) and avoids silica-gel purification. This method enhances regioselectivity (1,4-triazole vs. 1,5-isomer) and is scalable for generating libraries of CNS-active analogs (e.g., hypnotic-sedative derivatives in ) .
Q. What analytical techniques are critical for characterizing spirocyclic byproducts or degradation products?
LC-HRMS/MS identifies minor byproducts (e.g., ring-opened intermediates). employs Hirshfeld surface analysis to map crystal packing defects, while TGA-DSC assesses thermal stability. For oxidative degradation, EPR spectroscopy detects radical intermediates. Multi-nuclear NMR (¹⁹F, ⁸¹Br) and XPS (Br 3d) can track halogen-specific reactivity .
Q. Methodological Considerations
Q. How to design experiments to evaluate the antioxidant potential of 5'-bromospiro derivatives?
- DPPH/ABTS assays : Measure radical scavenging activity (IC₅₀) at 517 nm/734 nm.
- SOD mimic activity : Use nitroblue tetrazolium (NBT) reduction under UV light.
- In cellulo models : H₂O₂-induced oxidative stress in SH-SY5Y neurons, with ROS detection via DCFH-DA fluorescence. Correlate results with computed redox potentials (DFT) .
Q. What are best practices for resolving low yields in spirocyclization reactions?
Properties
IUPAC Name |
5'-bromospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAJPVMAVMEQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)Br)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369744 | |
Record name | 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75822-54-7 | |
Record name | 5′-Bromospiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75822-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.